molecular formula C14H15NO3 B13562456 Tert-butyl1-hydroxyisoquinoline-6-carboxylate CAS No. 2803863-23-0

Tert-butyl1-hydroxyisoquinoline-6-carboxylate

Cat. No.: B13562456
CAS No.: 2803863-23-0
M. Wt: 245.27 g/mol
InChI Key: CGJPQOCOUVEFMO-UHFFFAOYSA-N
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Description

Tert-butyl1-hydroxyisoquinoline-6-carboxylate is a chemical compound with the molecular formula C14H15NO3 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl1-hydroxyisoquinoline-6-carboxylate typically involves the reaction of isoquinoline derivatives with tert-butyl esters. One common method involves the use of tert-butyl chloroformate as a reagent. The reaction is usually carried out under basic conditions, often employing a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl1-hydroxyisoquinoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized isoquinoline compounds.

Scientific Research Applications

Tert-butyl1-hydroxyisoquinoline-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl1-hydroxyisoquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound of tert-butyl1-hydroxyisoquinoline-6-carboxylate, isoquinoline is a simpler structure with similar aromatic properties.

    Quinoline: Another related compound, quinoline, shares structural similarities but differs in its chemical reactivity and applications.

    Indole Derivatives: Compounds such as indole and its derivatives have similar heterocyclic structures and are used in various chemical and biological applications.

Uniqueness

This compound is unique due to the presence of the tert-butyl group, which imparts specific chemical properties such as increased steric hindrance and altered reactivity. This makes it a valuable compound for specific synthetic and research applications.

Properties

CAS No.

2803863-23-0

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

tert-butyl 1-oxo-2H-isoquinoline-6-carboxylate

InChI

InChI=1S/C14H15NO3/c1-14(2,3)18-13(17)10-4-5-11-9(8-10)6-7-15-12(11)16/h4-8H,1-3H3,(H,15,16)

InChI Key

CGJPQOCOUVEFMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=C(C=C1)C(=O)NC=C2

Origin of Product

United States

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